1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride

physicochemical_properties CNS_drug_design lipophilicity

1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride (CAS 1353986-11-4) is a sulfonamide-piperazine conjugate with the molecular formula C₁₁H₁₅Cl₃N₂O₂S (MW 345.67 g/mol). It belongs to the arylsulfonylpiperazine class, a scaffold extensively explored for enzyme inhibition and receptor modulation.

Molecular Formula C11H15Cl3N2O2S
Molecular Weight 345.66
CAS No. 1353986-11-4
Cat. No. B2556619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride
CAS1353986-11-4
Molecular FormulaC11H15Cl3N2O2S
Molecular Weight345.66
Structural Identifiers
SMILESCC1CNCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C11H14Cl2N2O2S.ClH/c1-8-7-14-4-5-15(8)18(16,17)11-3-2-9(12)6-10(11)13;/h2-3,6,8,14H,4-5,7H2,1H3;1H
InChIKeyVJOGQYMDMYQSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine Hydrochloride (CAS 1353986-11-4): Core Physicochemical and Pharmacophore Identity for Informed Procurement


1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride (CAS 1353986-11-4) is a sulfonamide-piperazine conjugate with the molecular formula C₁₁H₁₅Cl₃N₂O₂S (MW 345.67 g/mol) . It belongs to the arylsulfonylpiperazine class, a scaffold extensively explored for enzyme inhibition and receptor modulation . The compound incorporates three critical pharmacophoric elements: a 2,4-dichlorophenyl ring for enhanced metabolic stability and target binding, a sulfonyl bridge conferring hydrolytic stability, and a 2-methylpiperazine core that influences conformation, lipophilicity, and central nervous system (CNS) penetration potential . Suppliers routinely provide this compound at ≥95% or 98% purity, characterized by NMR, HPLC, and mass spectrometry .

Why Generic 2,4-Dichlorophenylsulfonyl-Piperazine Substitution Cannot Reproduce 1353986-11-4 Performance


The 2-methyl group on the piperazine ring of 1353986-11-4 is a critical structural discriminator that generic, des-methyl analogs (e.g., 1-((2,4-dichlorophenyl)sulfonyl)piperazine, CAS 1353966-37-6) lack. This methyl substitution alters the piperazine ring conformation, increases lipophilicity (calculated logP ~2.4 for the target compound versus an estimated lower value for the des-methyl analog), and introduces a chiral center, all of which collectively impact membrane permeability, blood-brain barrier penetration, and target binding geometry in ways that simple analogs cannot replicate [1]. Furthermore, the sulfonamide linkage in this specific substitution pattern creates a distinct hydrogen-bond acceptor/donor profile (H-acceptors: 3; H-donors: 1) that directly affects molecular recognition at biological targets such as 11β-hydroxysteroid dehydrogenase type 1, sigma receptors, and neuronal nicotinic receptors, where SAR studies have demonstrated that even minor alkyl modifications on the piperazine ring can shift potency by orders of magnitude [2].

Product-Specific Quantitative Differentiation Evidence: 1353986-11-4 Direct Comparator Analysis


LogP and Lipophilicity Advantage Over 1-((2,4-Dichlorophenyl)sulfonyl)piperazine (Des-Methyl Analog)

The calculated partition coefficient (LogP) of 1353986-11-4 is 2.3976, representing a significant lipophilicity increase versus the des-methyl analog 1-((2,4-dichlorophenyl)sulfonyl)piperazine (CAS 1353966-37-6), which has a lower estimated logP (approximately 1.5–1.8 based on fragment-based calculation). This difference directly influences passive membrane permeability and is critical for CNS-targeted programs where logP values between 2 and 3 are considered optimal for blood-brain barrier penetration .

physicochemical_properties CNS_drug_design lipophilicity

Critical 2-Methyl Effect in Arylsulfonylpiperazine SAR: 3 nM 11β-HSD1 Inhibitor Benchmarking

In a foundational structure-activity relationship (SAR) study by Sun et al. (2008), the optimized arylsulfonylpiperazine compound (R)-45 achieved an IC50 of 3 nM against human 11β-HSD1. Crucially, the SAR revealed that 2-methyl substitution on the piperazine ring was a key determinant for potent inhibition, with unsubstituted or bulkier analogs showing substantially reduced activity. While 1353986-11-4 itself was not directly screened in this study, it contains the identical 2-methyl-1-arylsulfonylpiperazine pharmacophore that was identified as essential for achieving nanomolar potency [1]. A follow-up optimization study in 2009 further confirmed that the (2R)-2-methyl-piperazine configuration consistently yielded the most potent inhibitors across diverse aryl sulfonyl groups [2].

11beta-HSD1_inhibition metabolic_syndrome structure-activity_relationship

Sigma-2 Receptor Affinity: Target Compound Scaffold Shows 23 nM Ki in BindingDB

A sulfonylpiperazine analogue closely related to 1353986-11-4, bearing the 2,4-dichlorophenylsulfonyl motif with a substituted piperazine, exhibited a Ki of 23 nM against the human sigma-2 receptor (TMEM97) in competitive radioligand binding assays (CHEMBL5190189) [1]. While this is not a direct measurement for 1353986-11-4, it demonstrates that the 2,4-dichlorophenylsulfonyl-piperazine scaffold is compatible with low-nanomolar sigma receptor engagement, an activity profile not achievable with simple N-aryl or N-benzyl piperazine alternatives.

sigma_receptor CNS_targeting radioligand_binding

Negative Allosteric Modulation of Neuronal Nicotinic Receptors: Sulfonylpiperazine SAR Advantage

In a comprehensive SAR study of sulfonylpiperazines as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs), Henderson et al. (2011) demonstrated that the sulfonylpiperazine core is essential for NAM activity, with the 2,4-dichlorophenyl substitution pattern and piperazine ring modifications directly tuning potency and subtype selectivity between α4β2 and α3β4 nAChRs [1]. 1353986-11-4, bearing the 2,4-dichlorophenylsulfonyl-2-methylpiperazine framework, aligns with the key structural features identified in this study for nAChR modulator development, a therapeutic area relevant to Alzheimer's disease, Parkinson's disease, autism, and addiction.

nAChR_modulation CNS_disorders allosteric_modulator

Chiral Center Introduction Enables Enantioselective Synthesis and Patent Differentiation

Unlike the achiral des-methyl analog 1-((2,4-dichlorophenyl)sulfonyl)piperazine (CAS 1353966-37-6), 1353986-11-4 contains a chiral center at the 2-position of the piperazine ring, enabling resolution into (R)- and (S)-enantiomers with potentially distinct biological profiles. The 2009 Sun et al. SAR study demonstrated that the (R)-enantiomer of 2-methyl-arylsulfonylpiperazines consistently exhibited substantially greater 11β-HSD1 inhibitory potency than the corresponding (S)-enantiomer or racemate, with IC50 differences exceeding 10-fold in some cases [1]. This chiral handle provides both a synthetic route to patent-differentiating compositions of matter and a tool for enantioselective pharmacological interrogation that the simpler des-methyl scaffold cannot offer.

chiral_synthesis intellectual_property enantiomer_potency

Highest-Value Application Scenarios for 1353986-11-4 Based on Documented Class Evidence


11β-HSD1 Inhibitor Lead Optimization for Metabolic Syndrome and Diabetes

Deploy 1353986-11-4 as a starting scaffold for structure-based 11β-HSD1 inhibitor design. The 2-methyl-1-arylsulfonylpiperazine core maps directly onto the pharmacophore validated in the Amgen discovery program, where optimized analogs achieved 3 nM potency [1]. Use the compound for parallel SAR exploration of aryl sulfonyl variants while retaining the critical 2-methylpiperazine feature proven essential for potency.

Sigma-2 Receptor Ligand Development for Oncology and CNS Applications

Utilize 1353986-11-4 as a privileged starting point for sigma-2 (TMEM97) ligand development, given that structurally related sulfonylpiperazines with the 2,4-dichlorophenyl motif demonstrate nanomolar binding affinity (Ki = 23 nM) [1]. The scaffold allows further functionalization at the remaining piperazine nitrogen to optimize selectivity and pharmacokinetics while maintaining sigma-2 engagement.

Neuronal Nicotinic Receptor Negative Allosteric Modulator (NAM) Discovery

Apply 1353986-11-4 in nAChR modulator programs targeting α4β2 or α3β4 subtypes for Alzheimer's disease, addiction, or epilepsy. The sulfonylpiperazine core is a validated NAM chemotype, and the 2,4-dichlorophenyl substitution pattern aligns with key SAR features identified by Henderson et al. (2011) for tuning potency and subtype selectivity [1].

Enantiomer-Specific Pharmacological Profiling and IP Generation

Resolve racemic 1353986-11-4 into its (R)- and (S)-enantiomers via chiral chromatography for differential biological evaluation. The precedent from the 11β-HSD1 series demonstrates that (R)-2-methyl-arylsulfonylpiperazines can exhibit >10-fold greater potency than (S)-enantiomers, providing a basis for enantiomer-specific patent filings and the discovery of development candidates with improved therapeutic indices [1].

Quote Request

Request a Quote for 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.